4-Isoxazolemethanol, 3-(2-nitrophenyl)-
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Overview
Description
4-Isoxazolemethanol, 3-(2-nitrophenyl)-: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazolemethanol, 3-(2-nitrophenyl)- typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods: Industrial production of 4-Isoxazolemethanol, 3-(2-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Isoxazolemethanol, 3-(2-nitrophenyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 4-Isoxazolemethanol, 3-(2-nitrophenyl)- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 4-Isoxazolemethanol, 3-(2-nitrophenyl)- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can help in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to inhibit certain enzymes makes it a target for the development of drugs for diseases such as cancer and diabetes.
Industry: In the industrial sector, 4-Isoxazolemethanol, 3-(2-nitrophenyl)- is used in the production of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with specific characteristics, such as improved strength or conductivity.
Mechanism of Action
The mechanism of action of 4-Isoxazolemethanol, 3-(2-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity.
Comparison with Similar Compounds
(3-(2-Nitrophenyl)isoxazol-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
(3-(2-Nitrophenyl)isoxazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a methanol group.
(3-(2-Nitrophenyl)isoxazol-4-yl)ethylamine: Similar structure but with an ethylamine group instead of a methanol group.
Uniqueness: 4-Isoxazolemethanol, 3-(2-nitrophenyl)- is unique due to the presence of the methanol group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
1261236-65-0 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
[3-(2-nitrophenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H8N2O4/c13-5-7-6-16-11-10(7)8-3-1-2-4-9(8)12(14)15/h1-4,6,13H,5H2 |
InChI Key |
PVKHJDVCESIUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2CO)[N+](=O)[O-] |
Origin of Product |
United States |
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